molecular formula C48H91NO8 B164470 beta-D-galactosyl-N-(tetracosanoyl)sphingosine CAS No. 536-13-0

beta-D-galactosyl-N-(tetracosanoyl)sphingosine

Cat. No.: B164470
CAS No.: 536-13-0
M. Wt: 810 (nervonyl, [24:1])
InChI Key: POQRWMRXUOPCLD-HIIAJUEOSA-N
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Description

Beta-D-galactosyl-N-(tetracosanoyl)sphingosine, also known as GalCer(d18:1/24:0) or Galbeta-Cer(d18:1/24:0), is a type of glycosphingolipid . Its molecular formula is C48H93NO8 .


Molecular Structure Analysis

The molecular structure of this compound consists of a long-chain base (sphingosine), a fatty acid (tetracosanoyl), and a sugar (galactose) attached to the sphingosine .


Physical And Chemical Properties Analysis

The average mass of this compound is 812.254 Da and its monoisotopic mass is 811.690125 Da .

Scientific Research Applications

Assay Development for β-Galactosidase Activity

Naoi and Yagi (1981) developed a sensitive method for determining β-galactosidase activity specific to galactocerebroside, using a fluorescent derivative of galactocerebroside (Naoi & Yagi, 1981). This methodology could be relevant for studies involving β-D-galactosyl-N-(tetracosanoyl)sphingosine, as it shares structural similarities with galactocerebroside.

Structural Studies of Glycolipids

Matsubara and Hayashi (1981) conducted structural studies on glycolipids, including novel galactosyl derivatives (Matsubara & Hayashi, 1981). This research can offer insights into the structural properties and potential applications of β-D-galactosyl-N-(tetracosanoyl)sphingosine.

Impact on Human Natural Killer Cells

Maghazachi et al. (2004) found that D-galactosyl-β1-1′ sphingosine, a compound structurally similar to β-D-galactosyl-N-(tetracosanoyl)sphingosine, impacts human natural killer cells, inducing apoptosis and affecting their functionality (Maghazachi et al., 2004). This suggests potential immunological applications or considerations for β-D-galactosyl-N-(tetracosanoyl)sphingosine.

Chemoenzymatic Synthesis of Glycolipids

Flitsch et al. (1994) described the application of glycosyltransferases in the chemoenzymatic synthesis of neoglycosphingolipids, which could be directly relevant to the synthesis and study of β-D-galactosyl-N-(tetracosanoyl)sphingosine (Flitsch et al., 1994).

Krabbe Disease Research

Cappello et al. (2016) focused on Krabbe disease, a disorder caused by the accumulation of toxic galactosyl-sphingosine. Their study provides insights into the pathological effects of similar compounds, potentially including β-D-galactosyl-N-(tetracosanoyl)sphingosine (Cappello et al., 2016).

Properties

IUPAC Name

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H93NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(40-56-48-47(55)46(54)45(53)43(39-50)57-48)42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h35,37,41-43,45-48,50-51,53-55H,3-34,36,38-40H2,1-2H3,(H,49,52)/b37-35+/t41-,42+,43+,45-,46-,47+,48+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQRWMRXUOPCLD-HIIAJUEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H93NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

812.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

536-13-0
Record name Kerasin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes cerasine structurally different from phrenosine, another major cerebroside?

A1: While both are galactocerebrosides, cerasine differs from phrenosine only in the fatty acid chain. Cerasine contains a saturated fatty acid (lignoceric acid), while phrenosine contains an alpha-hydroxy fatty acid (cerebronic acid). [] This subtle difference leads to distinct physical properties, including variations in their lamellar structures as revealed by X-ray diffraction studies. []

Q2: How does the structure of cerasine affect its organization within cell membranes?

A2: X-ray diffraction studies reveal that cerasine molecules arrange themselves in layered structures called lamellae. [] The specific arrangement of these lamellae, influenced by temperature, determines the spacing between the layers. Interestingly, cerasine exhibits a simpler lamellar structure compared to phrenosine, with fewer distinct phases observed across a temperature range. []

Q3: Does cerasine play a role in the immune response to brain tissue?

A3: While cerasine itself doesn't appear to be a strong immunogen, it is a key component of the larger group of "brain-specific" lipids. [, ] Early research found that antisera generated against brain tissue often reacted with brain extracts from various species, a phenomenon attributed to the presence of shared lipid antigens. []

Q4: What is the significance of auxiliary lipids like lecithin and cholesterol in the context of cerasine's immunological activity?

A4: Although cerasine and other glycosphingolipids can act as haptens (small molecules that can elicit an immune response when attached to a larger carrier molecule), they require auxiliary lipids like lecithin and cholesterol for optimal antibody binding in complement fixation assays. [] This suggests that the organization and presentation of cerasine within a lipid bilayer are crucial for its recognition by antibodies. []

Q5: What are the implications of the varying reactivity of anti-brain sera with cerasine?

A5: Research has demonstrated that not all anti-brain sera react equally with cerasine, even when those sera react strongly with total brain white matter lipids. [] This suggests that other lipid components within the brain, beyond just galactocerebrosides like cerasine, can trigger an immune response. This observation underscores the complexity of the brain's lipid composition and its role in immune reactions. []

Q6: How does the study of cerasine contribute to our understanding of diseases?

A6: Cerasine accumulation is a hallmark of Gaucher's disease, a genetic disorder characterized by the deficiency of the enzyme glucocerebrosidase. [] This deficiency disrupts the normal breakdown of glucocerebrosides, leading to their accumulation in various organs, particularly the spleen, liver, and bone marrow. [] Understanding the biochemical pathways and structural properties of cerasine can contribute to developing therapies for Gaucher’s disease and other lipid storage disorders.

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